1-[4-(2-Methyl-5-propan-2-ylphenoxy)butyl]benzimidazole;oxalic acid
Overview
Description
1-[4-(2-Methyl-5-propan-2-ylphenoxy)butyl]benzimidazole;oxalic acid is a chemical compound with a complex structure that includes a benzimidazole core and a phenoxybutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Methyl-5-propan-2-ylphenoxy)butyl]benzimidazole;oxalic acid typically involves multiple steps. One common method includes the reaction of 5-isopropyl-2-methylphenol with 1,4-dibromobutane to form 4-(5-isopropyl-2-methylphenoxy)butane. This intermediate is then reacted with 1H-benzimidazole under basic conditions to yield the desired product. The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Methyl-5-propan-2-ylphenoxy)butyl]benzimidazole;oxalic acid undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like alkyl halides or amines can react with the benzimidazole nitrogen under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole compounds.
Scientific Research Applications
1-[4-(2-Methyl-5-propan-2-ylphenoxy)butyl]benzimidazole;oxalic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methyl-5-propan-2-ylphenoxy)butyl]benzimidazole;oxalic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The phenoxybutyl side chain may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-Isopropyl-5-methylphenoxy)butyl]-1H-benzimidazole: Similar structure but lacks the oxalate group.
1-[4-(5-isopropyl-2-methylphenoxy)butyl]-1H-imidazole: Similar side chain but different core structure.
Uniqueness
1-[4-(2-Methyl-5-propan-2-ylphenoxy)butyl]benzimidazole;oxalic acid is unique due to its combination of a benzimidazole core and a phenoxybutyl side chain, along with the presence of the oxalate group
Properties
IUPAC Name |
1-[4-(2-methyl-5-propan-2-ylphenoxy)butyl]benzimidazole;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O.C2H2O4/c1-16(2)18-11-10-17(3)21(14-18)24-13-7-6-12-23-15-22-19-8-4-5-9-20(19)23;3-1(4)2(5)6/h4-5,8-11,14-16H,6-7,12-13H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFJLICIMFNVLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCCCN2C=NC3=CC=CC=C32.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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